molecular formula C11H15BrFNO B13288006 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol

2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol

Cat. No.: B13288006
M. Wt: 276.14 g/mol
InChI Key: OEKDAFKAKTXZDD-UHFFFAOYSA-N
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Description

2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol is an organic compound that features a phenol group substituted with bromine and fluorine atoms, as well as an amino group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes, while the amino group can participate in ionic interactions. These interactions can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol is unique due to the combination of its amino, bromine, and fluorine substituents.

Properties

Molecular Formula

C11H15BrFNO

Molecular Weight

276.14 g/mol

IUPAC Name

2-(1-amino-3-methylbutyl)-4-bromo-6-fluorophenol

InChI

InChI=1S/C11H15BrFNO/c1-6(2)3-10(14)8-4-7(12)5-9(13)11(8)15/h4-6,10,15H,3,14H2,1-2H3

InChI Key

OEKDAFKAKTXZDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=C(C(=CC(=C1)Br)F)O)N

Origin of Product

United States

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